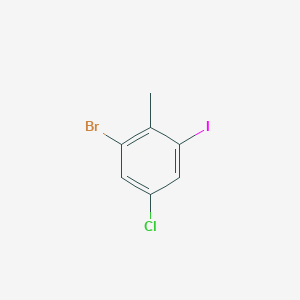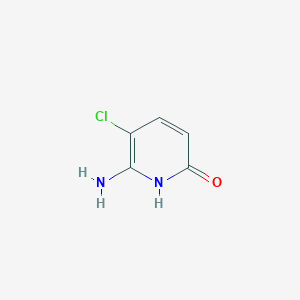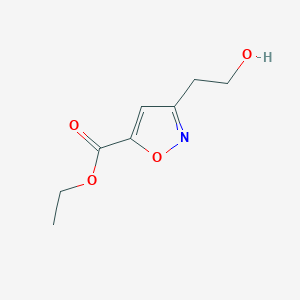
2-(2-Methoxycarbonyl-acetylamino)-3-phenyl-propionic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxycarbonyl-acetylamino)-3-phenyl-propionic acid methyl ester is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is known for its role as an intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxycarbonyl-acetylamino)-3-phenyl-propionic acid methyl ester typically involves the reaction of L-phenylalanine methyl ester hydrochloride with methyl malonyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like methylene chloride under an air atmosphere. The mixture is stirred and allowed to react, followed by extraction and purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxycarbonyl-acetylamino)-3-phenyl-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(2-Methoxycarbonyl-acetylamino)-3-phenyl-propionic acid methyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxycarbonyl-acetylamino)-3-phenyl-propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanine methyl ester: A precursor in the synthesis of the title compound.
Methyl malonyl chloride: Another reagent used in the synthesis.
Uniqueness
2-(2-Methoxycarbonyl-acetylamino)-3-phenyl-propionic acid methyl ester is unique due to its specific chiral structure and its role as an intermediate in the synthesis of bioactive molecules. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C14H17NO5 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
methyl 2-[(3-methoxy-3-oxopropanoyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C14H17NO5/c1-19-13(17)9-12(16)15-11(14(18)20-2)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,16) |
Clave InChI |
IDWPAEFXMXYGBP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate](/img/structure/B13928855.png)







![5-Chloro-2-methylpyrazolo[4,3-b]pyridine](/img/structure/B13928922.png)



